molecular formula C16H25N3O3S B3149483 N-isopropyl-N'-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}urea CAS No. 672950-36-6

N-isopropyl-N'-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}urea

Cat. No.: B3149483
CAS No.: 672950-36-6
M. Wt: 339.5 g/mol
InChI Key: HYXFNVMWQSOMMK-UHFFFAOYSA-N
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Description

N-isopropyl-N’-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}urea is a chemical compound known for its unique structure and properties. It features a piperidine ring substituted with a sulfonyl group and a urea moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-N’-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-isopropyl-N’-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-isopropyl-N’-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}urea involves its interaction with specific molecular targets. The sulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The piperidine ring may also play a role in modulating biological pathways, contributing to the compound’s overall effects .

Comparison with Similar Compounds

Similar Compounds

  • N-isopropyl-N’-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carboxamide
  • N-isopropyl-N’-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}thiourea

Uniqueness

N-isopropyl-N’-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}urea stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

1-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-3-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S/c1-12(2)17-16(20)18-14-8-10-19(11-9-14)23(21,22)15-6-4-13(3)5-7-15/h4-7,12,14H,8-11H2,1-3H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXFNVMWQSOMMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)NC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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